

Structural Basis of Parkin Activation by the Molecular Glue BIO-2007817

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Compound of Interest

Compound Name: BIO-2007817

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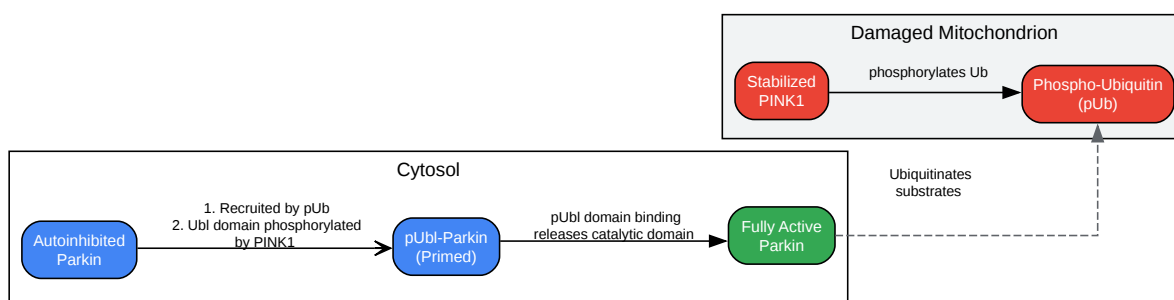
Executive Summary

Mutations leading to the dysfunction of the E3 ubiquitin ligase Parkin are a primary cause of autosomal recessive early-onset Parkinson's disease (EOPD).[1][2] Parkin is a critical component of the cellular machinery responsible for clearing damaged mitochondria (mitophagy), a process essential for neuronal health. In its basal state, Parkin is autoinhibited, requiring a complex, multi-step activation cascade initiated by the kinase PINK1 on the mitochondrial surface.[2][3] The development of small molecules that can directly and potently activate Parkin represents a promising therapeutic strategy. This document elucidates the structural and mechanistic basis of Parkin activation by **BIO-2007817**, a novel small-molecule positive allosteric modulator.[4][5] **BIO-2007817** functions as a "molecular glue," enhancing the natural activation process by stabilizing the interaction between Parkin and phospho-ubiquitin (pUb), leading to the release of Parkin's catalytic domain and subsequent ubiquitination of mitochondrial substrates.[1][6][7][8] This guide provides a comprehensive overview of the activation pathway, quantitative binding and activity data, detailed experimental protocols, and the therapeutic potential of this mechanism.

The Canonical PINK1/Parkin Activation Pathway

Under normal physiological conditions, the kinase PINK1 is continuously imported into healthy mitochondria and degraded. However, upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane.[3] This initiates a signaling cascade:

- Phosphorylation of Ubiquitin: Stabilized PINK1 phosphorylates ubiquitin (Ub) at the Ser65 position, creating phospho-ubiquitin (pUb) on the mitochondrial surface.[1][3]
- Parkin Recruitment and Initial Activation: Cytosolic, autoinhibited Parkin is recruited to the mitochondria by binding to this pUb via its RING1 domain.[9] This interaction induces a conformational change that releases Parkin's N-terminal ubiquitin-like (Ubl) domain.[10]
- Phosphorylation of Parkin: The now-accessible Ubl domain is phosphorylated by PINK1, also at Ser65.[2][11]
- Full Activation: The phosphorylated Ubl (pUbl) domain docks onto Parkin's RING0 domain. This binding event displaces the catalytic RING2 domain (also known as the Rcat domain), fully relieving autoinhibition and enabling Parkin to ubiquitinate mitochondrial substrate proteins, thereby flagging the damaged organelle for degradation.[2][10][11]



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Caption: The canonical PINK1-mediated Parkin activation pathway.

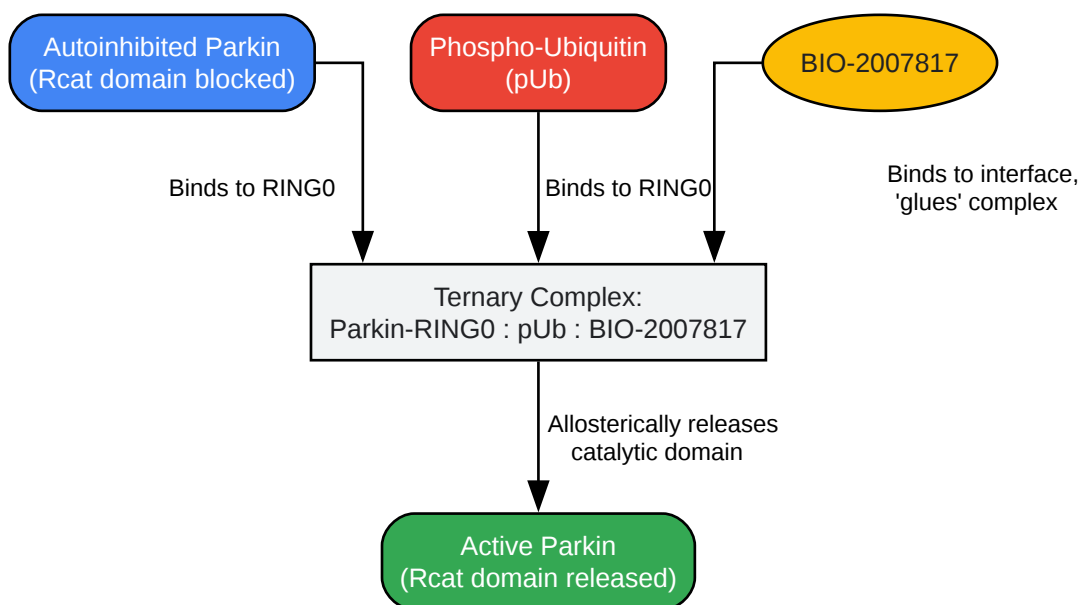
BIO-2007817: A Molecular Glue Stabilizing the Active State

BIO-2007817 is a potent, cell-permeable small molecule from the tetrahydropyrazolo-pyrazine (THPP) series that activates Parkin through a distinct, allosteric mechanism.[5][7] It acts as a

"molecular glue" that enhances a natural, but transient, interaction within the Parkin activation cycle.[1][7]

The core mechanism involves:

- Ternary Complex Formation: **BIO-2007817** does not bind with high affinity to Parkin or pUb alone. Instead, it binds specifically and potently to the complex formed between Parkin and pUb.[7][12]
- Binding Interface: The crystal structure of a closely related analog (BIO-1975900) reveals that the compound binds at the interface between Parkin's RING0 domain and pUb.[1][7][8][13] It forms contacts with residues from both molecules, effectively "gluing" them together.
- Stabilization and Activation: This binding event dramatically increases the affinity of pUb for the RING0 domain.[12] This stabilization promotes the allosteric release of the catalytic Rcat (RING2) domain, mimicking the final step of canonical activation but without the absolute requirement for Ubl domain phosphorylation.[1][7] This Ubl-independent mechanism is crucial for its ability to rescue certain Parkin mutants.[14]



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Caption: Mechanism of Parkin activation by the molecular glue **BIO-2007817**.

Quantitative Analysis of BIO-2007817-Parkin Interaction

The efficacy of **BIO-2007817** has been quantified through various biochemical and biophysical assays.

Table 1: Biochemical Potency of BIO-2007817

This table summarizes the half-maximal effective concentration (EC₅₀) for Parkin activation.

Compound	Assay Type	EC ₅₀ (μM)	Reference(s)
BIO-2007817	TR-FRET	0.17	[4] [15]

Table 2: Binding Affinities (Kd) Determined by Isothermal Titration Calorimetry (ITC)

ITC experiments reveal the thermodynamic details of the molecular glue interaction, highlighting its dependency on the presence of pUb or pUbl. The Parkin R0RB construct (RING0-RING1-IBR) was used in these assays.

Titrant (in Syringe)	Sample (in Cell)	Dissociation Constant (Kd)	Key Finding	Reference(s)
BIO-2007817	R0RB : 2x pUb	~10 nM	Potent binding to the Parkin:pUb complex.	[8] [13]
BIO-2007818 (diastereomer)	R0RB : 2x pUb	~1.5 μ M	Binding is highly stereospecific (150-fold lower affinity).	[8] [12]
BIO-2007817	R0RB (alone)	> 50 μ M	Negligible binding without pUb, confirming pUb-dependent action.	[7] [12] [13]
BIO-2007817	R0RB (K211N mutant) : 2x pUb	No high-affinity binding	The K211N mutation in the RING0 pUb-binding site abolishes the interaction.	[8] [12]
BIO-2007817	R0RB : pUbl	1.1 μ M	Also binds to the Parkin:pUbl complex, but with lower affinity than pUb.	[8] [12]
pUbl	R0RB	1.2 mM	pUbl binds very weakly to Parkin on its own.	[12]

pUbl	R0RB + BIO-2007817	0.5 μ M	BIO-2007817 dramatically increases the affinity of pUbl for Parkin (~2400-fold).	[12]
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Detailed Experimental Methodologies

The characterization of **BIO-2007817** relied on several key experimental techniques.

Isothermal Titration Calorimetry (ITC)

- Objective: To directly measure the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH , ΔS) of the interaction between **BIO-2007817** and various Parkin complexes.
- Methodology:
 - Protein Preparation: Recombinant Parkin constructs (e.g., R0RB) and phosphorylated ubiquitin (pUb) or Ubl (pUbl) are expressed and purified.
 - Complex Formation: The Parkin:pUb complex is pre-formed by incubating the components at a defined molar ratio.
 - Titration: A solution of **BIO-2007817** (typically 100-200 μ M) in the syringe is titrated in small aliquots into the sample cell containing the Parkin complex (typically 10-20 μ M) at a constant temperature (e.g., 25°C).
 - Data Acquisition: The heat released or absorbed upon each injection is measured by the microcalorimeter.
 - Data Analysis: The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to calculate the K_d , n , and ΔH .

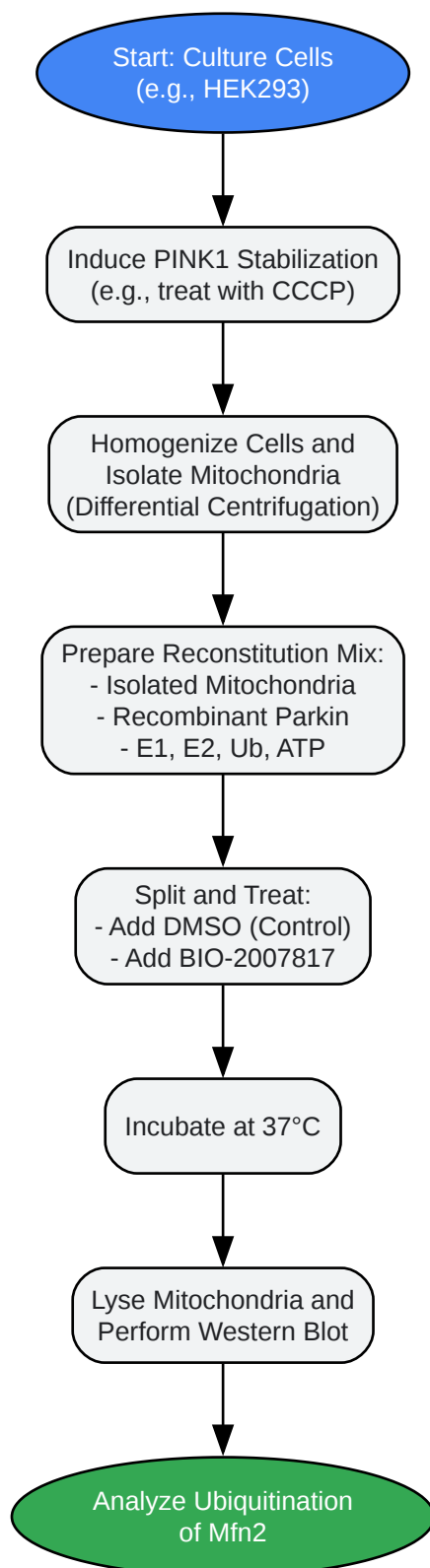
In Vitro Ubiquitination Assays

- Objective: To measure the E3 ligase activity of Parkin by monitoring its autoubiquitination or the ubiquitination of a known substrate like Miro1.
- Methodology:
 - Reaction Mixture: A reaction buffer is prepared containing human E1 activating enzyme, E2 conjugating enzyme (UbcH7), ubiquitin, ATP, and recombinant full-length Parkin.
 - Activation: The reaction is initiated in the presence or absence of pUb and varying concentrations of **BIO-2007817**. For substrate ubiquitination, a recombinant substrate such as the soluble portion of Miro1 is included.[\[5\]](#)
 - Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).
 - Quenching: The reaction is stopped by adding SDS-PAGE loading buffer and boiling.
 - Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blot using antibodies against Parkin or the substrate. The appearance of higher molecular weight, polyubiquitinated species indicates E3 ligase activity.[\[4\]](#)[\[5\]](#)

In Organello Ubiquitination Assay

- Objective: To assess the ability of **BIO-2007817** to activate Parkin in a more physiologically relevant context, using mitochondria isolated from cells.[\[14\]](#)
- Methodology:
 - Cell Culture and Treatment: Cells (e.g., HEK293) are treated with a mitochondrial depolarizing agent like CCCP to induce the stabilization of endogenous PINK1.
 - Mitochondrial Isolation: Mitochondria are isolated from the treated cells by differential centrifugation.
 - Reconstitution Reaction: The isolated mitochondria (now decorated with active PINK1 and pUb) are incubated with recombinant Parkin, ubiquitin, ATP, and either DMSO (vehicle) or **BIO-2007817**.

- Analysis: After incubation, the mitochondrial fractions are lysed, and the ubiquitination status of endogenous mitochondrial proteins, such as Mitofusin-2 (Mfn2), is assessed by Western blot.^[14] An increase in ubiquitinated Mfn2 indicates successful Parkin activation.



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Caption: Experimental workflow for the *in organello* Parkin activation assay.

Therapeutic Implications and Conclusion

The structural and mechanistic understanding of **BIO-2007817** has significant therapeutic implications. By acting as a molecular glue, it circumvents the need for a fully intact canonical signaling pathway. This is particularly relevant for rescuing Parkin mutants found in EOPD, such as R42P and V56E, which have defects in the Ubl domain and are poorly activated by the standard PINK1 pathway.^{[1][7][13]} **BIO-2007817** has been shown to partially rescue the activity of these mutants in cellular and in organello assays.^{[1][14]}

In conclusion, **BIO-2007817** represents a novel class of Parkin activators that function by stabilizing a key protein-protein interaction in the activation cascade. The detailed structural basis of its action—binding to the Parkin:pUb interface to allosterically release the catalytic domain—provides a robust blueprint for the structure-based design of next-generation molecular glues. These findings offer a promising avenue for the development of targeted therapeutics for Parkinson's disease and other neurodegenerative disorders associated with mitochondrial dysfunction.

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